5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications
Synthesis of Fluoroalkyl-methyloxazolidine-diones
These compounds, including variants of 5-methyloxazolidine-2,4-dione, have been studied for their potential as indicators of tissue pH. This is particularly relevant in medical imaging and diagnostics (Maeda et al., 1989).
Versatile Synthesis for α-Hydroxyamides
A study describes a new approach to synthesize 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates. These compounds are then used to create α-hydroxyamides, which have various applications in chemical synthesis (Merino et al., 2010).
Biocatalytic Reduction in Medicinal Chemistry
The biotransformation of benzylidenethiazolidine-diones into benzylthiazolidine-diones, using red yeasts, is an example of applying biocatalysis in the synthesis of compounds potentially useful in treating diabetes mellitus (Cantello et al., 1994).
Oxidative Cyclization in Organic Chemistry
The metal-free oxidative cyclization of N-Boc-acrylamides to produce disubstituted oxazolidine-diones demonstrates the utility of these compounds in organic synthesis and chemical research (Duddupudi et al., 2020).
Glucose Tolerance Improvement in Medical Research
Oxazolidinediones have been studied for their effects on glucose tolerance in animals, with some derivatives showing promise in diabetes treatment without inducing hypoglycemia (Schnur & Morville, 1986).
Antidiabetic Agents
The synthesis of thiazolidine-diones and their evaluation as hypoglycemic and hypolipidemic agents highlight the therapeutic potential of these compounds (Sohda et al., 1982).
Anticonvulsive Properties in Pharmacology
The anticonvulsive action of trimethyloxazolidine-dione against drug-induced and electric shock-induced convulsions in experimental animals shows the pharmacological significance of these compounds (Everett & Richards, 1944).
Muscarinic Agonist Activity in Neuroscience
Spirooxazolidine-dione derivatives have been synthesized and evaluated as muscarinic agents, demonstrating their potential in designing new drugs for dementia and other neurological conditions (Tsukamoto et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-hydroxyethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-6(2-3-8)4(9)7-5(10)11-6/h8H,2-3H2,1H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXPWSREXNCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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